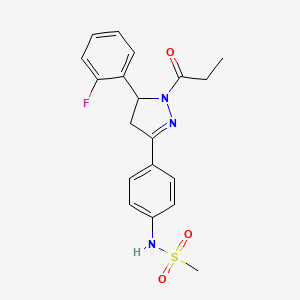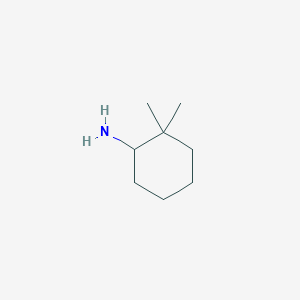
2,2-Dimethylcyclohexanamine
描述
2,2-Dimethylcyclohexanamine is an organic compound with the molecular formula C8H17N. It is a cyclohexane derivative where two methyl groups are attached to the second carbon atom, and an amine group is attached to the first carbon atom.
作用机制
Target of Action
The primary targets of 2,2-Dimethylcyclohexan-1-amine are currently unknown. This compound is a type of amine, which are often involved in various biological processes, including neurotransmission and enzymatic reactions . .
Mode of Action
Amines can interact with their targets in various ways, often acting as ligands that bind to specific receptors or enzymes . The resulting changes depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the synthesis of proteins, nucleic acids, and other biomolecules . .
Pharmacokinetics
The bioavailability of amines can be influenced by factors such as their chemical structure, the route of administration, and the presence of metabolic enzymes .
Result of Action
Amines can have diverse effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Dimethylcyclohexan-1-amine. These factors can include temperature, pH, the presence of other chemicals, and the specific biological environment in which the compound is acting . .
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexanamine can be synthesized through several methods. One common approach is the reductive amination of 2,2-dimethylcyclohexanone. This process involves the reaction of 2,2-dimethylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Another method involves the alkylation of cyclohexylamine with isobutylene in the presence of a strong acid catalyst. This reaction results in the formation of 2,2-dimethylcyclohexan-1-amine through the addition of the isobutyl group to the cyclohexylamine .
Industrial Production Methods
Industrial production of 2,2-dimethylcyclohexan-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
化学反应分析
Types of Reactions
2,2-Dimethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of substituted cyclohexylamine derivatives .
科学研究应用
2,2-Dimethylcyclohexanamine has diverse scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for various functionalized derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler analog with a single amine group attached to the cyclohexane ring.
2,2-Dimethylcyclohexanone: The ketone precursor used in the synthesis of 2,2-dimethylcyclohexan-1-amine.
N,N-Dimethylcyclohexylamine: A related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
2,2-Dimethylcyclohexanamine is unique due to the presence of two methyl groups at the second carbon position, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2,2-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXGXOJNGBLOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24247-77-6 | |
| Record name | 2,2-dimethylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2900890.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)

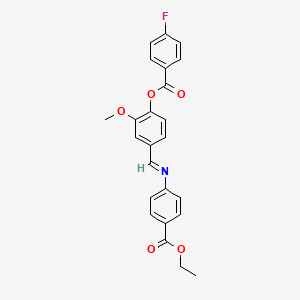
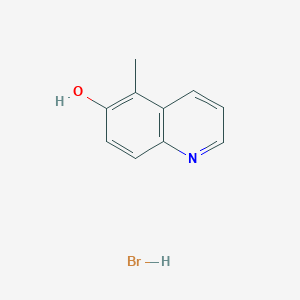
![1-cyclohexyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B2900896.png)
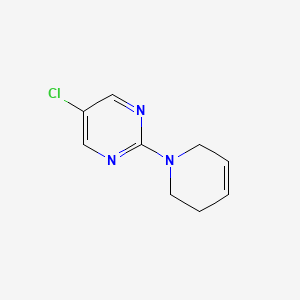
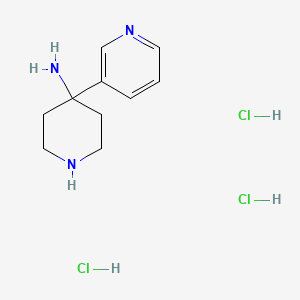
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2900900.png)
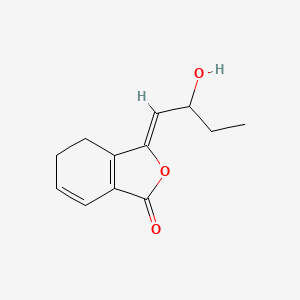
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)
